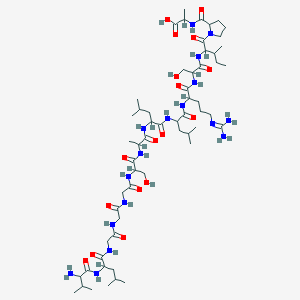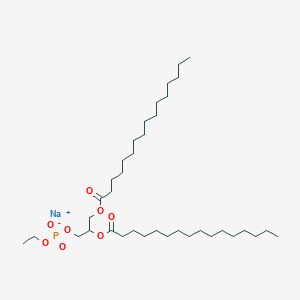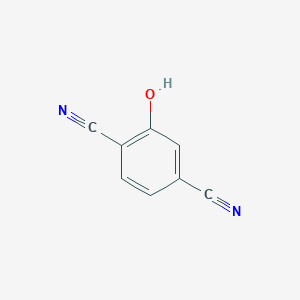![molecular formula C33H53NO10 B12102057 Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)-](/img/structure/B12102057.png)
Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)- is a complex organic compound. It is a derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by its multiple hydroxyl groups and a unique amide linkage with 2-amino-2-deoxy-alpha-D-glucopyranose.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from cholic acid. The hydroxyl groups at positions 7 and 12 are retained, while the hydroxyl group at position 3 is modified to form an ester with 1-oxo-2-propen-1-yl. The final step involves the formation of an amide bond with 2-amino-2-deoxy-alpha-D-glucopyranose. The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reagents such as EDCI or DCC for amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the nucleophile used.
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its interactions with various enzymes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.
Industry: Potential use in the synthesis of biodegradable materials and surfactants.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes involved in bile acid metabolism. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with these enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence cholesterol metabolism and liver function .
相似化合物的比较
Similar Compounds
Cholic acid: The parent compound with similar hydroxyl groups but lacking the ester and amide modifications.
Chenodeoxycholic acid: Another primary bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic acid: A secondary bile acid with hydroxyl groups at positions 3 and 12.
Uniqueness
This compound is unique due to its specific modifications, including the ester linkage at position 3 and the amide bond with 2-amino-2-deoxy-alpha-D-glucopyranose. These modifications confer unique chemical properties and potential biological activities not seen in the parent or related bile acids .
属性
分子式 |
C33H53NO10 |
|---|---|
分子量 |
623.8 g/mol |
IUPAC 名称 |
[7,12-dihydroxy-10,13-dimethyl-17-[5-oxo-5-[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enoate |
InChI |
InChI=1S/C33H53NO10/c1-5-26(39)43-18-10-11-32(3)17(12-18)13-22(36)27-20-8-7-19(33(20,4)24(37)14-21(27)32)16(2)6-9-25(38)34-28-30(41)29(40)23(15-35)44-31(28)42/h5,16-24,27-31,35-37,40-42H,1,6-15H2,2-4H3,(H,34,38) |
InChI 键 |
IINOCRWBKCMWPD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)NC1C(C(C(OC1O)CO)O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)OC(=O)C=C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)




![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)






